1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C12H16O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process might include the use of catalysts to facilitate the reaction and reduce the reaction time. Additionally, green chemistry principles can be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 1-(2,3-Dimethylphenyl)-1-cyclopropyl ketone.
Reduction: 1-(2,3-Dimethylphenyl)-1-cyclopropyl methane.
Substitution: 1-(2,3-Dimethylphenyl)-1-cyclopropyl chloride.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism by which 1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple sites within biological systems.
Comparison with Similar Compounds
- 1-(2,3-Dimethylphenyl)ethanol
- 1-(4-Chloro-2,3-dimethylphenyl)ethanol
- 1-(2,4-Dimethylphenyl)ethanol
Comparison: 1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropyl-1-(2,3-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-4-6-12(10(9)2)13(3,14)11-7-8-11/h4-6,11,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQUEXZANRSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C2CC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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